

Application Notes and Protocols for ABH Hydrochloride in Cell Culture Experiments

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Compound of Interest

Compound Name: ABH hydrochloride

Cat. No.: B1666466

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Introduction

ABH hydrochloride (2(S)-amino-6-boronoheptanoic acid hydrochloride) is a potent and specific inhibitor of arginase, the enzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea.[1] By inhibiting arginase, **ABH hydrochloride** increases the bioavailability of L-arginine, a common substrate for both arginase and nitric oxide synthase (NOS).[2] This increased L-arginine availability can lead to enhanced production of nitric oxide (NO), a critical signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune regulation. These application notes provide detailed protocols for the preparation and use of **ABH hydrochloride** in cell culture experiments to investigate its effects on cell signaling, proliferation, and NO production.

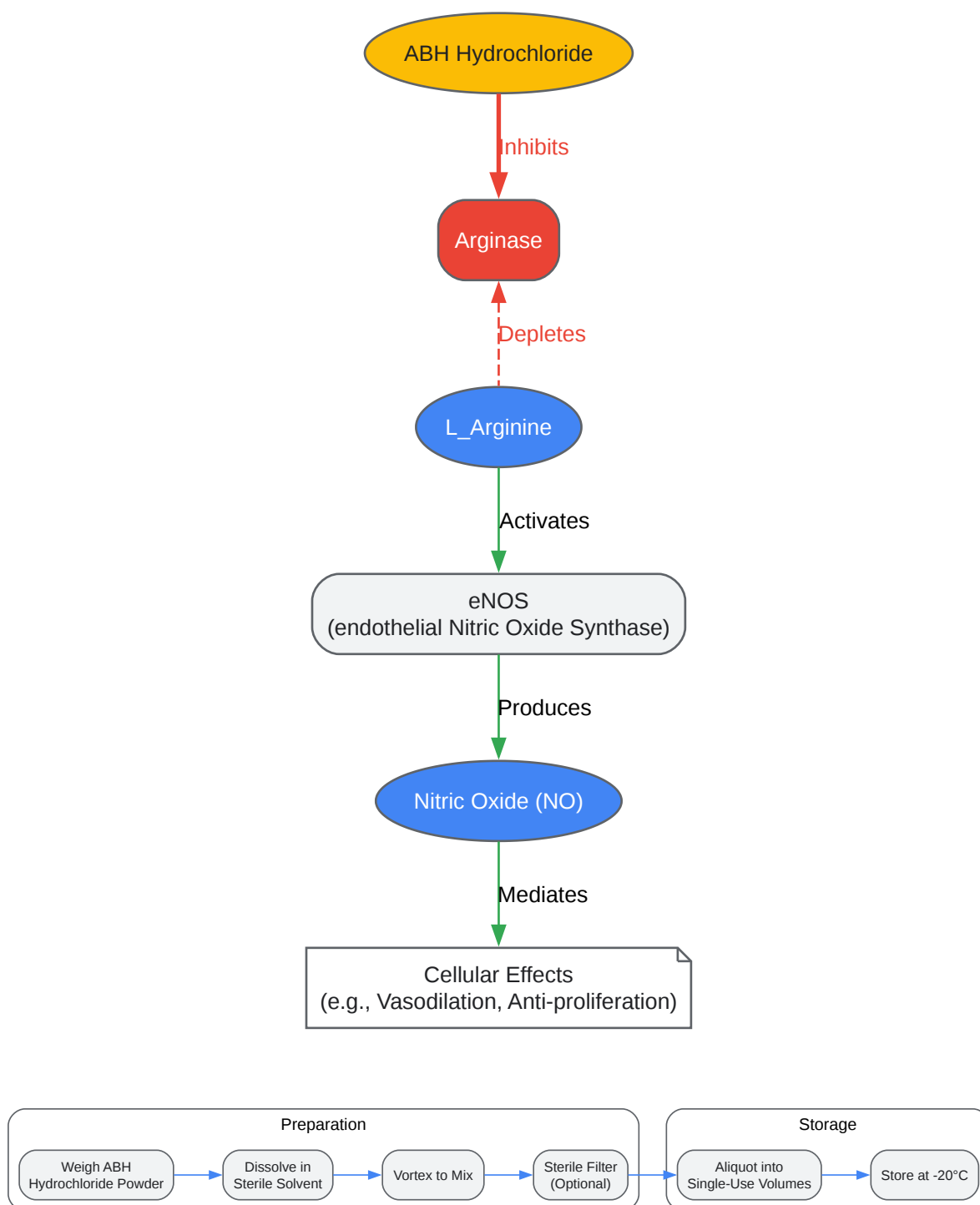
Chemical Properties and Storage

A summary of the key chemical properties of **ABH hydrochloride** is provided in the table below.

Property	Value	Reference
Molecular Formula	C ₆ H ₁₅ BCINO ₄	[3]
Molecular Weight	211.45 g/mol	[3]
Appearance	White to off-white solid	[3]
Solubility	Soluble in water and DMSO	[3]
Storage	Store at -20°C. Stock solutions can be stored at 4°C for short-term use (1-2 weeks) or at -20°C for long-term storage (up to 6-8 weeks). Avoid repeated freeze-thaw cycles.	[3]

Mechanism of Action

ABH hydrochloride competitively inhibits arginase, leading to an accumulation of intracellular L-arginine. This increase in L-arginine levels enhances the activity of endothelial nitric oxide synthase (eNOS), which utilizes L-arginine to produce nitric oxide (NO). The elevated NO levels can then modulate various downstream signaling pathways, influencing cellular processes such as proliferation, migration, and apoptosis. A key pathway affected is the CaMKII/AMPK/Akt/eNOS signaling cascade.[4]



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References

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- To cite this document: BenchChem. [Application Notes and Protocols for ABH Hydrochloride in Cell Culture Experiments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666466#preparing-abh-hydrochloride-solutions-for-cell-culture-experiments]

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